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4-(Piperidin-1-YL)benzenesulfonamide

Catalog No.
S710550
CAS No.
10338-60-0
M.F
C11H16N2O2S
M. Wt
240.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-1-YL)benzenesulfonamide

CAS Number

10338-60-0

Product Name

4-(Piperidin-1-YL)benzenesulfonamide

IUPAC Name

4-piperidin-1-ylbenzenesulfonamide

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)

InChI Key

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N

4-(Piperidin-1-YL)benzenesulfonamide is a chemical compound characterized by the presence of a piperidine ring attached to a benzenesulfonamide moiety. This compound features a sulfonamide group (-SO2NH2) linked to a benzene ring, which is further substituted with a piperidine group at the para position. The molecular formula for this compound is C11H16N2O2S, and it has a molecular weight of 240.32 g/mol. The structure of 4-(Piperidin-1-YL)benzenesulfonamide allows it to participate in various

Synthesis and Availability:

-(Piperidin-1-YL)benzenesulfonamide, also known as 4-piperidin-1-ylbenzenesulfonamide, is an organic molecule with the chemical formula C₁₁H₁₆N₂O₂S. It is a white crystalline solid that is soluble in various organic solvents like dimethylformamide, ethanol, and methanol.

The synthesis of 4-(Piperidin-1-YL)benzenesulfonamide can be achieved through different methods, including the reaction of benzenesulfonyl chloride with piperidine or N-Boc-piperidine followed by deprotection with appropriate reagents. Several commercial suppliers offer this compound, making it readily available for research purposes.

Potential Biological Activities:

While the specific biological activities of 4-(Piperidin-1-YL)benzenesulfonamide itself are not extensively documented in scientific literature, research has explored its use as a building block or scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Derivatives as Enzyme Inhibitors

    Studies have investigated the synthesis and evaluation of derivatives of 4-(Piperidin-1-YL)benzenesulfonamide as potential inhibitors of various enzymes, such as Bruton's tyrosine kinase (BTK) and carbonic anhydrases (CAs). These enzymes play crucial roles in different cellular processes, and their inhibition holds promise for developing drugs against various diseases, including cancer and glaucoma. []

  • Scaffold for Drug Discovery

    The core structure of 4-(Piperidin-1-YL)benzenesulfonamide can be further modified with various functional groups to create libraries of diverse compounds for high-throughput screening in drug discovery efforts. This approach aims to identify novel lead compounds with desired pharmacological properties for further development into potential therapeutic agents. []

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, leading to the formation of new compounds.
  • Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing its solubility and reactivity.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives, which can be further modified.

These reactions are crucial for synthesizing analogs and derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

4-(Piperidin-1-YL)benzenesulfonamide exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that similar sulfonamide compounds possess significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Inhibition of Carbonic Anhydrase: This compound and its derivatives have been investigated for their ability to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor cell proliferation, indicating potential for cancer therapy .

The synthesis of 4-(Piperidin-1-YL)benzenesulfonamide typically involves several steps:

  • Formation of the Sulfonamide: The initial step involves reacting piperidine with benzenesulfonyl chloride in the presence of a base (such as triethylamine) to form the sulfonamide linkage.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

4-(Piperidin-1-YL)benzenesulfonamide has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Biochemical Research: It can be used as a tool compound in research studies focusing on enzyme inhibition and metabolic pathways.
  • Chemical Probes: This compound may serve as a lead structure for designing more potent inhibitors targeting specific biological pathways.

Studies have focused on the interactions between 4-(Piperidin-1-YL)benzenesulfonamide and various biological targets:

  • Enzyme Inhibition: Research indicates that this compound can effectively inhibit specific isoforms of carbonic anhydrase, demonstrating its potential utility in treating conditions related to carbonic anhydrase dysregulation .
  • Binding Affinity Studies: Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 4-(Piperidin-1-YL)benzenesulfonamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
4-(Methylpiperidin-1-YL)benzenesulfonamideMethyl group on piperidineEnhanced lipophilicity may improve bioavailability
4-(Morpholin-1-YL)benzenesulfonamideMorpholine ring instead of piperidinePotentially different pharmacological profiles
4-(Aminopiperidine)benzenesulfonamideAmino group substitution on the piperidineIncreased hydrophilicity may alter solubility
4-(Thiazolidinyl)benzenesulfonamideThiazolidine ring additionUnique interactions with biological targets

These comparisons illustrate how structural modifications can influence the biological activity and pharmacokinetic properties of sulfonamides, providing avenues for further research and development.

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Wikipedia

Benzenesulfonamide, 4-(1-piperidinyl)-

Dates

Last modified: 08-15-2023

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